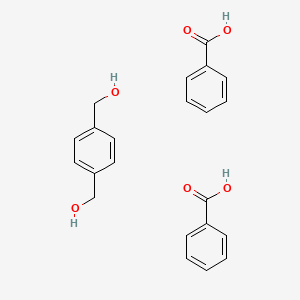![molecular formula C13H6F5NO B14321773 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol CAS No. 106000-38-8](/img/structure/B14321773.png)
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methylideneamino group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol typically involves the condensation reaction between pentafluorobenzaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and π-π interactions, while the pentafluorophenyl group can enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-[(Trifluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Difluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Fluoromethyl)phenyl]methylidene}amino}phenol
Comparison
Compared to its similar compounds, 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring. This high degree of fluorination enhances its chemical stability, lipophilicity, and potential biological activity. The pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
106000-38-8 |
|---|---|
Molecular Formula |
C13H6F5NO |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H6F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-5,20H |
InChI Key |
XILHJTAVBAYRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



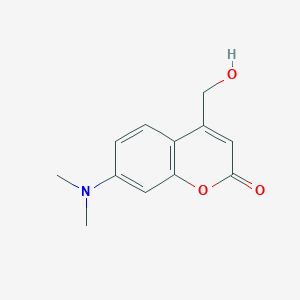
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
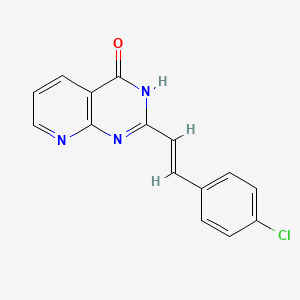
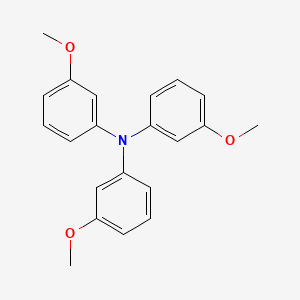
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
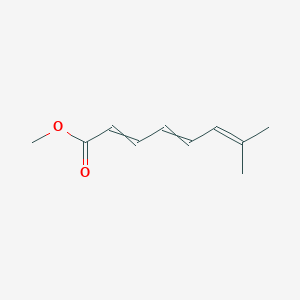
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
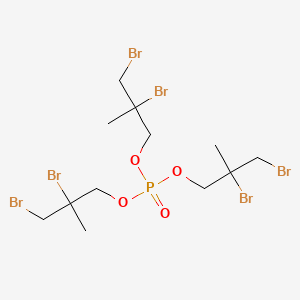
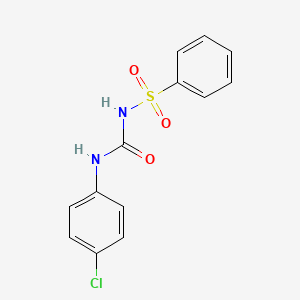
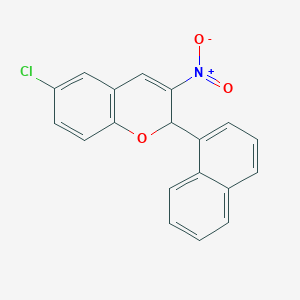
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
